molecular formula C14H13ClN2 B108836 Bendazol hydrochloride CAS No. 1212-48-2

Bendazol hydrochloride

Cat. No.: B108836
CAS No.: 1212-48-2
M. Wt: 244.72 g/mol
InChI Key: CJTQARUHALKPGG-UHFFFAOYSA-N
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Description

Bendazol hydrochloride, also known as 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride, is a member of the benzimidazole group of compounds. It is primarily used as a broad-spectrum anthelmintic agent, effective against various gastrointestinal parasites such as nematodes and cestodes. This compound works by inhibiting the polymerization of tubulin, leading to the loss of cytoplasmic microtubules, which are essential for glucose uptake in parasites .

Biochemical Analysis

Biochemical Properties

Bendazol Hydrochloride exerts its effects by interacting with various biomolecules. It inhibits the polymerization of tubulin, leading to the loss of cytoplasmic microtubules . This disruption in the microtubule network impairs the uptake of glucose, depletes glycogen stores, and induces degenerative changes in the endoplasmic reticulum and mitochondria . Additionally, it inhibits the enzyme fumarate reductase, a co-enzyme in many cellular oxidation-reduction reactions . This results in decreased energy production and immobilization and death of parasites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, affecting cell signaling pathways, and altering gene expression . The compound’s impact on cellular metabolism is evident in its ability to deplete glycogen stores and decrease ATP production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of the microtubule network leads to impaired glucose uptake in the susceptible parasites and depletion of their glycogen stores . The subsequent release of lysosomes and degenerative changes in the endoplasmic reticulum and mitochondria result in decreased ATP production, which is essential for the survival of the helminth .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as fumarate reductase and affects metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bendazol hydrochloride involves the reaction of o-phenylenediamine with concentrated hydrochloric acid to form o-phenylenediamine hydrochloride. This intermediate is then condensed with benzyl chloride under controlled conditions. The reaction typically occurs at temperatures between 160 and 200 degrees Celsius for 1 to 1.5 hours .

Industrial Production Methods: In industrial settings, the preparation method for this compound is optimized for high yield and cost-effectiveness. The process involves heating o-phenylenediamine and concentrated hydrochloric acid at a molar ratio of 1:1.05-1.2, followed by condensation with benzyl chloride. This method is simple, environmentally friendly, and suitable for large-scale production, achieving yields of up to 96.2 percent .

Chemical Reactions Analysis

Types of Reactions: Bendazol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

Scientific Research Applications

Bendazol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding to the colchicine-sensitive site of tubulin, making it particularly effective against certain types of parasites. Its high yield and environmentally friendly production methods also make it a preferred choice in industrial applications .

Properties

IUPAC Name

2-benzyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTQARUHALKPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-72-7 (Parent)
Record name Bendazol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30153179
Record name Bendazol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-48-2
Record name 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendazol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1H-benzimidazole monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAZOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does chronic exposure to high-LET radiation affect the efficacy of Bendazol hydrochloride as a radioprotector?

A: While the research doesn't directly assess the radioprotective properties of this compound, it highlights that chronic high-LET radiation exposure in mice can induce genomic instability for at least two generations. [] This finding suggests that the efficacy of radioprotectors like this compound might be influenced by prior radiation exposure history and could potentially have transgenerational implications.

Q2: How does mechanical processing impact the biological activity of this compound?

A: Research demonstrates that mechanical activation techniques, such as grinding and fluidization, can significantly alter the biological activity of this compound. Specifically, dispersed forms of the compound exhibit a 1.5-fold increase in activation energy (obsEa) compared to the native form when tested on the Spirostomum ambiguum biosensor. [] This suggests that mechanical processing can modify the physicochemical properties of this compound, potentially impacting its bioavailability and pharmacological effects.

Q3: Can photochemical reactions be utilized for this compound quantification in pharmaceutical formulations?

A: A novel method employing photogenerated iodine titration has been developed for the rapid and cost-effective determination of this compound content in pharmaceutical formulations. [] This approach leverages the reaction between photogenerated iodine and this compound, offering a promising alternative to conventional analytical techniques for quality control purposes.

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